Lipophilicity Control: Methyl vs. Ethyl 6-Bromohexanoate for Optimized ADME Properties
When optimizing a lead compound's lipophilicity, the choice of ester is critical. Methyl 6-bromohexanoate (Target) provides a significantly lower logP (ACD/LogP: 2.16) compared to its direct analog, Ethyl 6-bromohexanoate (Comparator, ACD/LogP: 2.58) . This difference of 0.42 logP units is quantifiable and translates to a substantial change in partition coefficient, impacting membrane permeability and aqueous solubility. For scientists requiring a less lipophilic intermediate, the methyl ester offers a clear and predictable advantage over the ethyl analog.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.16 |
| Comparator Or Baseline | Ethyl 6-bromohexanoate: 2.58 |
| Quantified Difference | Δ = 0.42 logP units (Comparator is approximately 2.6x more lipophilic) |
| Conditions | Predicted data from ACD/Labs Percepta Platform, standard conditions. |
Why This Matters
This directly informs procurement for projects where controlling lipophilicity is essential for optimizing ADME profiles and avoiding high clearance.
